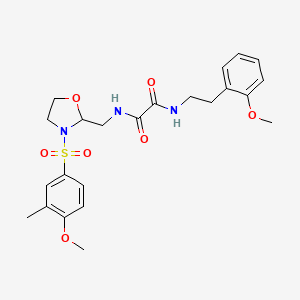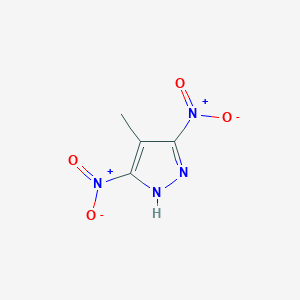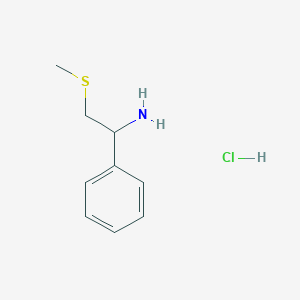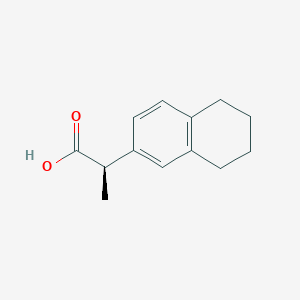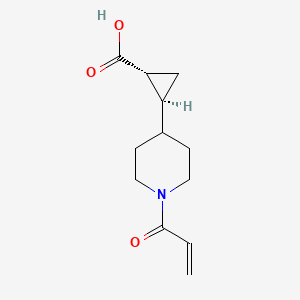
(1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid, also known as PPC, is a cyclic amino acid derivative. It is a small molecule that has been extensively studied for its potential applications in scientific research. PPC has been found to have a wide range of biochemical and physiological effects, making it a versatile tool for researchers in various fields.
作用机制
The mechanism of action of (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid is not fully understood, but it is thought to involve the modulation of ion channels and receptors in the brain. (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid has been found to interact with several different types of ion channels, including voltage-gated calcium channels and ligand-gated ion channels. It has also been found to bind to several different types of receptors, including dopamine receptors and adrenergic receptors.
Biochemical and Physiological Effects:
(1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid has a wide range of biochemical and physiological effects. It has been found to modulate the release of several neurotransmitters, as mentioned above. Additionally, it has been found to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as arthritis and inflammatory bowel disease. (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid has also been found to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the primary advantages of using (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid in lab experiments is its versatility. (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid has a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Additionally, (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid is relatively easy to synthesize and is readily available from commercial sources. However, there are also some limitations to using (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid in lab experiments. One limitation is that it can be difficult to control the dose of (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid, as it can have different effects at different concentrations. Additionally, (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid can be toxic at high doses, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid. One area of interest is the development of new therapeutic agents based on the structure of (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid. Researchers are also interested in exploring the potential use of (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid in the treatment of neurodegenerative diseases, as well as in the study of neurotransmitter systems in the brain. Additionally, there is interest in developing new methods for synthesizing (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid and other cyclic amino acid derivatives, which could lead to the discovery of new compounds with unique biochemical and physiological properties.
Conclusion:
In conclusion, (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid, or (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid, is a versatile tool for scientific research. It has a wide range of biochemical and physiological effects, making it useful in the study of neurotransmitter systems in the brain, as well as in the development of new therapeutic agents. While there are some limitations to using (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid in lab experiments, its unique properties make it a valuable tool for researchers in various fields.
合成方法
(1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid can be synthesized using a variety of methods. One common method involves the reaction of 4-piperidone with crotonic acid to form 1-(2-crotonoyl-1-piperidinyl)propan-1-one, which is then reduced with sodium borohydride to form (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
科学研究应用
(1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid has been used in a variety of scientific research applications. One of its primary uses is in the study of neurotransmitter systems in the brain. (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid has been found to modulate the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin. This makes it a valuable tool for studying the mechanisms of neurotransmitter release and the effects of neurotransmitter modulation on behavior and cognition.
属性
IUPAC Name |
(1R,2S)-2-(1-prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-11(14)13-5-3-8(4-6-13)9-7-10(9)12(15)16/h2,8-10H,1,3-7H2,(H,15,16)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEULWFCKBMVFH-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC(CC1)[C@@H]2C[C@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

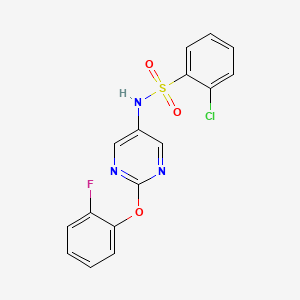
![(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2871803.png)
![N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2871805.png)




